6-chloro-N-[3-(methoxymethyl)phenyl]pyrimidin-4-amine
Overview
Description
6-Chloro-N-[3-(methoxymethyl)phenyl]pyrimidin-4-amine is a chemical compound characterized by its pyrimidin-4-amine core structure with a chloro group at the 6th position and a methoxymethylphenyl group at the nitrogen atom
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 6-chloropyrimidin-4-amine and 3-(methoxymethyl)aniline.
Reaction Conditions: The reaction is usually carried out under reflux conditions with a suitable solvent such as dimethylformamide (DMF) or acetonitrile. A base, such as triethylamine, is often used to neutralize the by-products.
Catalysts: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to facilitate the formation of the desired product.
Industrial Production Methods:
Scale-Up: The synthesis can be scaled up using continuous flow reactors to enhance efficiency and control reaction parameters.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity levels.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the chloro group or other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the chloro position, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as sodium azide (NaN₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including hydroxylated and carboxylated forms.
Reduction Products: Reduced forms of the compound, such as amines and alcohols.
Substitution Products: Different substituted pyrimidin-4-amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and molecular interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-chloro-N-[3-(methoxymethyl)phenyl]pyrimidin-4-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
6-Chloropyrimidin-4-amine: Similar core structure but lacks the methoxymethylphenyl group.
N-[3-(methoxymethyl)phenyl]pyrimidin-4-amine: Similar to the target compound but without the chloro group at the 6th position.
6-Chloro-N-phenylpyrimidin-4-amine: Similar core structure with a phenyl group instead of methoxymethylphenyl.
Properties
IUPAC Name |
6-chloro-N-[3-(methoxymethyl)phenyl]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-17-7-9-3-2-4-10(5-9)16-12-6-11(13)14-8-15-12/h2-6,8H,7H2,1H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZIDYBZKFBVLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)NC2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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